
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative with a fluorine atom at the 2-position, a methyl group at the 2-position, and a prop-1-en-2-yl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable cyclohexanone precursor. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, low temperatures, and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy and duration of action.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-one
- (2S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
Uniqueness
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
357194-21-9 |
|---|---|
Fórmula molecular |
C10H15FO |
Peso molecular |
170.22 g/mol |
Nombre IUPAC |
(2S,5R)-2-fluoro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H15FO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8H,1,4-6H2,2-3H3/t8-,10+/m1/s1 |
Clave InChI |
KKCCRQBSDAVRAG-SCZZXKLOSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@](C(=O)C1)(C)F |
SMILES canónico |
CC(=C)C1CCC(C(=O)C1)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


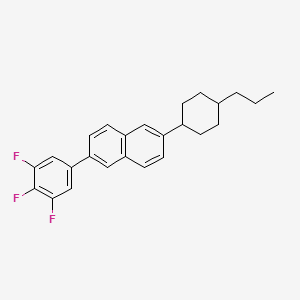
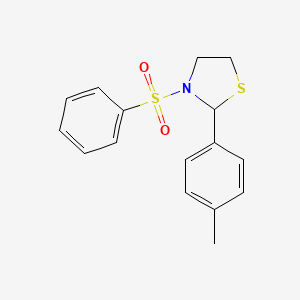

![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
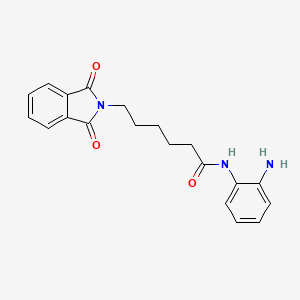

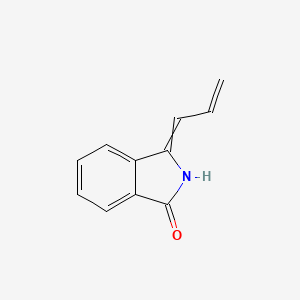


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
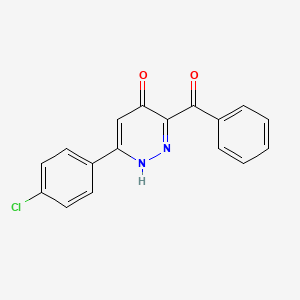

![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
